N-{4-[6-(Pyrrolidin-1-YL)pyridazin-3-YL]phenyl}benzenesulfonamide
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Overview
Description
N-{4-[6-(Pyrrolidin-1-YL)pyridazin-3-YL]phenyl}benzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridazinyl group linked to a phenyl ring, which is further connected to a benzenesulfonamide moiety. The presence of the pyrrolidine ring adds to its structural complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[6-(Pyrrolidin-1-YL)pyridazin-3-YL]phenyl}benzenesulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyridazinyl intermediate, which is then reacted with a phenyl derivative under controlled conditions. The final step involves the introduction of the benzenesulfonamide group through sulfonation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carried out under stringent conditions to ensure consistency and quality. The use of automated systems for monitoring and controlling reaction parameters is common to maintain the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
N-{4-[6-(Pyrrolidin-1-YL)pyridazin-3-YL]phenyl}benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-{4-[6-(Pyrrolidin-1-YL)pyridazin-3-YL]phenyl}benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the development of biochemical assays and as a probe for studying biological pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-{4-[6-(Pyrrolidin-1-YL)pyridazin-3-YL]phenyl}benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are selective inhibitors of protein kinase B (Akt) and have potential as antitumor agents.
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds exhibit anti-fibrotic activities and are used in medicinal chemistry.
Uniqueness
N-{4-[6-(Pyrrolidin-1-YL)pyridazin-3-YL]phenyl}benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features allow for versatile applications across various scientific disciplines, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H20N4O2S |
---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C20H20N4O2S/c25-27(26,18-6-2-1-3-7-18)23-17-10-8-16(9-11-17)19-12-13-20(22-21-19)24-14-4-5-15-24/h1-3,6-13,23H,4-5,14-15H2 |
InChI Key |
HEJXBPZOYVXLFW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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